“3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a 4-bromophenyl group at the 3-position and a 2-methoxyphenyl group at the 5-position .
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The bromophenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The bromophenyl and methoxyphenyl groups would contribute to the overall polarity of the molecule .
As an organic compound containing a heterocyclic ring and halogen, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions. The oxadiazole ring might also participate in reactions, although its reactivity would likely be influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms .
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The methoxy group could contribute to the compound’s solubility in polar solvents .
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its unique structural features, which contribute to its potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors. Its synthesis often involves starting materials like 4-bromobenzohydrazide and 2-methoxybenzonitrile, with dehydrating agents facilitating the formation of the oxadiazole ring.
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of aromatic compounds due to the presence of phenyl groups, which contribute to its chemical stability and reactivity.
The synthesis of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst presence, play critical roles in determining the yield and purity of the synthesized product. Continuous flow reactors are also being explored for industrial-scale production to optimize reaction conditions further.
The molecular structure of 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole features:
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo several chemical reactions:
Common reagents for these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The choice of reagents significantly influences the outcome of each reaction.
The mechanism of action for 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is primarily linked to its biological activity:
Ongoing studies aim to elucidate precise molecular targets and pathways involved in these biological activities.
Relevant data from studies indicate that modifications in substituents can significantly alter these properties and enhance biological activity .
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has diverse applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest [1] [3]. Initial biological studies in the 1940s culminated in the 1960s introduction of oxolamine as the first commercial 1,2,4-oxadiazole-containing drug, marketed as a cough suppressant [1] [3]. Over the past four decades, this scaffold has demonstrated exceptional versatility, enabling drugs targeting diverse therapeutic areas:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Approximate Introduction Year |
---|---|---|---|
Oxolamine | Antitussive | Unsubstituted phenyl rings | 1960s |
Prenoxdiazine | Antitussive | Morpholinyl substitution | 1970s |
Butalamine | Vasodilator | Aminoalkyl side chain | 1970s |
Fasiplon | Anxiolytic | Imidazopyridine fusion | 1990s |
Pleconaril | Antiviral | Trifluoromethylphenyl | 2000s |
Ataluren | Genetic disorder therapy | Nitrobenzoyl moiety | 2010s |
A significant milestone occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris, revealing naturally occurring 1,2,4-oxadiazoles with potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and activity against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [1] [8]. This discovery validated the scaffold's biological relevance beyond synthetic compounds. The period from 2000–2020 witnessed a doubling of research output, reflecting growing recognition of 1,2,4-oxadiazoles in addressing complex diseases through multitargeting approaches [1] [3].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its comparable electronic distribution, hydrogen-bonding capacity, and similar spatial geometry [1] [3] [8]. Crucially, it addresses the metabolic instability of these carbonyl groups:
This bioisosteric replacement enhances ligand efficiency while preserving pharmacophore geometry. For example, in glutamate receptor agonists like quisqualic acid—a naturally occurring 1,2,4-oxadiazole—the heterocycle mimics the planar transition state during receptor binding, enabling potent activity against metabotropic glutamate receptors (mGluR II/IV) for neurodegenerative disease applications [1] [8]. The scaffold’s capacity to engage in hydrogen-bonding networks (N1, N4, O2 atoms act as acceptors) and participate in π-stacking interactions through its aromatic system underpins its broad target engagement, spanning kinases (BRAFV600E), cholinesterases (AChE, BuChE), and parasitic enzymes (CYP51) [5] [7].
The strategic incorporation of 4-bromophenyl and 2-methoxyphenyl substituents at the 3- and 5-positions of 1,2,4-oxadiazoles creates a synergistic electronic and steric profile that enhances target affinity and optimizes physicochemical properties:
Halogen Bonding Capability: Bromine acts as an X-bond donor to carbonyl oxygen atoms (e.g., backbone C=O in proteins), with bond distances of ~3.2 Å and angles near 160° [7].
2-Methoxyphenyl (Position 5):
Table 2: Electronic and Steric Parameters of Key Substituents in 1,2,4-Oxadiazoles
Substituent | Position on Oxadiazole | Hammett Constant (σm/σp) | Hansch π (Hydrophobicity) | Steric Es Parameter | Primary Role in Bioactivity |
---|---|---|---|---|---|
4-Bromophenyl | 3 | σm = +0.39, σp = +0.23 | +1.09 | -0.01 (low steric demand) | Electron withdrawal, hydrophobic contact, halogen bonding |
2-Methoxyphenyl | 5 | σm = +0.12, σp = -0.27 | -0.02 | -0.55 (moderate steric demand) | Conformational twist, H-bonding, electron donation |
The combination creates a push-pull electronic system across the heterocycle, with the electron-rich 2-methoxyphenyl donating electron density to the oxadiazole, which is further withdrawn by the 4-bromophenyl group. This polarization enhances binding to targets with polarized binding sites, such as ATP-binding pockets in kinases (e.g., EGFR, BRAFV600E) or catalytic triads in proteases [5] [7]. Additionally, the bromine atom improves membrane permeability by increasing log P by ~1 unit compared to unsubstituted analogs, while the methoxy group maintains aqueous solubility through its polar surface area contribution (PSA ≈ 20 Ų) [3] [5]. This balance enables blood-brain barrier penetration in CNS-targeted derivatives, as demonstrated by analogs like fasiplon [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0